TMP778

Description

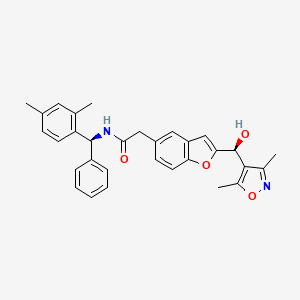

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of TMP778: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a potent and selective small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Its mechanism of action centers on the modulation of the Th17 cell signaling pathway, a critical driver of various autoimmune and inflammatory diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental findings related to this compound.

Introduction

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are characterized by their production of IL-17 and other pro-inflammatory cytokines. The differentiation and function of these cells are orchestrated by the master transcription factor, RORγt. In numerous autoimmune pathologies, including psoriasis and uveitis, the dysregulation of the Th17 pathway is a key pathogenic feature. This compound has emerged as a significant investigational compound due to its high selectivity and potency as an inverse agonist of RORγt, offering a targeted therapeutic approach to mitigate Th17-mediated inflammation.

Mechanism of Action: RORγt Inhibition

The primary mechanism of action of this compound is its function as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and promotes an inactive conformational state, thereby reducing its basal transcriptional activity.

This compound binds to the ligand-binding domain of RORγt. This interaction prevents the recruitment of co-activators necessary for gene transcription. Consequently, the expression of RORγt target genes, which are essential for Th17 cell differentiation and function, is suppressed. This leads to a significant reduction in the population of pathogenic Th17 cells and a decrease in the secretion of key inflammatory cytokines.

Signaling Pathway

The binding of this compound to RORγt initiates a cascade of intracellular events that culminate in the suppression of Th17-mediated inflammation. The simplified signaling pathway is depicted below.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Species | Parameter | Value | Reference |

| RORγt FRET Assay | - | IC50 | 7 nM | [1] |

| IL-17F Promoter Assay | - | IC50 | 63 nM | [1] |

| Mouse Th17 Differentiation | Mouse | IC50 | 0.1 µM | [2] |

| Mouse IL-17A Production | Mouse | IC50 | 0.1 µM | [2] |

| Human Th17 Cell Differentiation | Human | IC50 | 0.03 µM | [1] |

| Human Tc17 Cell Differentiation | Human | IC50 | 0.005 µM | [1] |

Effects on T Cell Subsets

While this compound is a selective inhibitor of RORγt and primarily targets Th17 cells, in vivo studies have revealed a more complex immunomodulatory profile.

Th17 Cells

This compound potently inhibits the differentiation of naive CD4+ T cells into Th17 cells.[3][4] It also suppresses the production of signature Th17 cytokines, including IL-17A, IL-17F, and IL-22.[4] This is achieved through the direct inhibition of RORγt-mediated transcription of the genes encoding these cytokines.

Th1 Cells

Unexpectedly, in vivo studies in a mouse model of experimental autoimmune uveitis (EAU) demonstrated that treatment with this compound also led to a reduction in the Th1 cell population and a decrease in the production of Interferon-gamma (IFN-γ).[2][3] This effect was not observed in vitro, suggesting an indirect mechanism of action in the in vivo context. It is hypothesized that this could be due to the plasticity of Th17 cells, which can transdifferentiate into Th1-like cells in inflammatory environments. By inhibiting the initial Th17 cell development, this compound may indirectly limit the pool of cells that can acquire a Th1 phenotype.[3]

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune diseases.

Experimental Autoimmune Uveitis (EAU)

In a mouse model of EAU, administration of this compound significantly inhibited the development and severity of the disease.[2][3][5] This was associated with a reduction in the infiltration of inflammatory cells into the eye and a decrease in the production of both IL-17 and IFN-γ by splenocytes.[3][5]

Psoriasis

In an imiquimod-induced psoriasis-like skin inflammation model in mice, this compound administration reduced cutaneous inflammation.[4] The treatment selectively regulated the expression of Th17-signature genes in mononuclear cells isolated from the blood and affected skin of psoriasis patients.[4]

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

-

Cell Source: Naive CD4+ T cells are isolated from the spleens of mice or from human peripheral blood mononuclear cells (PBMCs).

-

Culture Conditions: Cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as IL-6, TGF-β, and IL-23.

-

This compound Treatment: this compound is added to the culture medium at various concentrations at the initiation of the culture.

-

Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed by intracellular staining for IL-17A and flow cytometry. The concentration of IL-17A in the culture supernatant can also be measured by ELISA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

TMP778: A Potent and Selective RORγt Inverse Agonist for the Modulation of IL-17 Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) producing T helper 17 (Th17) cells are key drivers of inflammation in a multitude of autoimmune diseases. The nuclear receptor RORγt is the master transcriptional regulator of Th17 cell differentiation and IL-17 expression, making it a prime therapeutic target. TMP778 has emerged as a potent and selective small-molecule inverse agonist of RORγt, demonstrating significant efficacy in the suppression of IL-17 production and the amelioration of autoimmune pathology in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on IL-17 production, and detailed protocols for key experimental assays relevant to its evaluation.

Introduction

The IL-23/IL-17 axis plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and experimental autoimmune uveitis (EAU).[1][2] T helper 17 (Th17) cells, along with other IL-17-producing cells like Tc17 and γδ T cells, are critical mediators of the inflammatory cascade in these diseases.[3] The differentiation and function of these cells are critically dependent on the activity of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a ligand-dependent nuclear receptor that acts as the master transcriptional regulator of the Th17 lineage.[4][5]

This compound is a novel, potent, and selective RORγt inverse agonist.[3] By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the recruitment of co-repressors and subsequent inhibition of RORγt-mediated gene transcription.[2] This targeted action effectively blocks the production of IL-17 and other key Th17 signature cytokines, offering a promising therapeutic strategy for a range of autoimmune conditions.[3]

Mechanism of Action of this compound

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a degree of basal transcriptional activity even in the absence of a ligand. This compound actively suppresses this basal activity, leading to a more profound inhibition of the IL-17 signaling pathway.

The primary mechanism involves the binding of this compound to the ligand-binding domain of RORγt. This interaction induces a conformational change in the receptor that destabilizes the binding of co-activator proteins and promotes the recruitment of co-repressor complexes. These co-repressor complexes then mediate the transcriptional repression of RORγt target genes, most notably IL17A and IL17F.[2]

Quantitative Effects of this compound on IL-17 Production

This compound demonstrates potent and selective inhibition of IL-17 production across various cell types and assay formats. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Assay Type | Cell Type | Parameter Measured | This compound IC50 | Reference |

| Luciferase Reporter Assay | Human RORγt | RORγt Transcriptional Activity | 0.017 µM | [6] |

| Th17 Differentiation | Mouse Naïve CD4+ T cells | IL-17A Production | 0.1 µM | [3] |

| Th17 Differentiation | Human Naïve CD4+ T cells | IL-17 Secretion | 0.005 µM | [3] |

| Effector/Memory T cells | Human Th17 cells | Acute IL-17A Secretion | 0.03 µM | [3] |

| Effector/Memory T cells | Human Tc17 cells | Acute IL-17A Secretion | 0.005 µM | [3] |

Experimental Protocols

In Vitro Mouse Th17 Cell Differentiation Assay

This protocol details the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

Materials:

-

Naive CD4+ T cell isolation kit (mouse)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-mouse CD3ε and anti-mouse CD28 antibodies

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Anti-mouse IL-4 and anti-mouse IFN-γ antibodies

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

Procedure:

-

Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a negative selection kit according to the manufacturer's instructions.[1]

-

Plate Coating: Coat a 96-well plate with anti-mouse CD3ε antibody (2 µg/mL) in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.

-

Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 2 x 10^5 cells/well in the pre-coated plate.

-

Th17 Polarization: Add the following reagents to each well for Th17 polarization:

-

This compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

Analysis: After incubation, collect the supernatants to measure IL-17A levels by ELISA. The cells can be harvested for intracellular cytokine staining or RNA extraction for gene expression analysis.

Intracellular Cytokine Staining for IL-17

This protocol is for the detection of intracellular IL-17 in differentiated Th17 cells by flow cytometry.

Materials:

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization solution

-

Fluorochrome-conjugated anti-mouse CD4, anti-mouse IL-17A, and corresponding isotype control antibodies

Procedure:

-

Restimulation: Restimulate the cultured cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.[8]

-

Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers, such as CD4, by incubating with the antibody for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain for intracellular IL-17A by incubating the cells with the anti-IL-17A antibody for 30 minutes at 4°C in the dark. Include an isotype control in a separate tube.

-

Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IL-17A-producing CD4+ T cells.[9]

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This in vivo model is used to assess the therapeutic efficacy of this compound in a psoriasis-like condition.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Imiquimod (B1671794) cream (5%)

-

This compound (formulated for subcutaneous or oral administration)

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Induction of Psoriasis: Shave the back of the mice. Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and one ear for 5-7 consecutive days.[10][11]

-

This compound Treatment: Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application.

-

Monitoring and Scoring:

-

Endpoint Analysis: At the end of the experiment, euthanize the mice. Skin and spleen samples can be collected for histological analysis, cytokine measurement (ELISA), or gene expression analysis (qPCR).

Experimental Autoimmune Uveitis (EAU) in Mice

This model of posterior uveitis is used to evaluate the efficacy of this compound in an organ-specific autoimmune disease.

Materials:

-

Female B10.RIII or C57BL/6J mice (8-12 weeks old)

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PT)

-

This compound (formulated for administration)

Procedure:

-

Induction of EAU: Emulsify the IRBP peptide in CFA. Immunize mice with a subcutaneous injection of the emulsion. On the same day, administer an intraperitoneal injection of pertussis toxin.[14][15]

-

This compound Treatment: Begin daily treatment with this compound or vehicle control on the day of immunization or at the onset of clinical signs.

-

Clinical Scoring: Monitor the mice for clinical signs of EAU using fundoscopy starting from day 7 post-immunization. Grade the disease severity based on a standardized scoring system that assesses inflammation of the optic nerve head, retinal vessels, and retinal tissue (typically on a scale of 0-4).[16][17]

-

Histological Analysis: At the end of the study, enucleate the eyes and fix them for histological processing. Stain eye sections with hematoxylin (B73222) and eosin (B541160) (H&E) and score for the presence and severity of inflammatory cell infiltration and structural damage to the retina.

Visualizing Experimental Workflows and Signaling Pathways

RORγt Inhibitor Screening Workflow

Th17 Differentiation and Analysis Workflow

Conclusion

This compound represents a significant advancement in the targeted therapy of IL-17-mediated autoimmune diseases. Its potent and selective inverse agonism of RORγt provides a powerful tool to dissect the role of the Th17 pathway in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop RORγt inhibitors for clinical applications. The robust preclinical efficacy of this compound underscores the therapeutic potential of targeting this master regulator of inflammation.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 8. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]

- 9. biocompare.com [biocompare.com]

- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. imavita.com [imavita.com]

- 13. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]

- 14. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography | PLOS One [journals.plos.org]

- 17. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model [jove.com]

TMP778 for Research in Experimental Autoimmune Uveitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for understanding the pathogenesis of human non-infectious uveitis, a leading cause of vision loss.[1][2] This disease is primarily mediated by T-helper 1 (Th1) and T-helper 17 (Th17) cells that target retinal autoantigens.[3][4] TMP778, a selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), has emerged as a potent therapeutic candidate.[5][6] RORγt is the master transcription factor for the differentiation and function of pathogenic Th17 cells.[3] This technical guide provides an in-depth overview of this compound's mechanism of action in EAU, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative findings.

Introduction to Experimental Autoimmune Uveitis (EAU)

EAU is a well-established and reliable animal model that recapitulates many of the clinical and pathological features of human posterior uveitis.[7][8] The model is typically induced in susceptible mouse strains, such as B10.A or C57BL/6J, by immunization with a retinal antigen, most commonly the interphotoreceptor retinoid-binding protein (IRBP) or its peptides.[5][7][9] The immunization protocol involves emulsifying the antigen in Complete Freund's Adjuvant (CFA) and co-administering Bordetella pertussis toxin, which facilitates the breakdown of the blood-retinal barrier and enhances the autoimmune response.[7][10]

The resulting pathology is characterized by severe intraocular inflammation, including vasculitis, granuloma formation, retinal folding, and eventual loss of photoreceptors.[11][12][13] Immunologically, the disease is driven by autoreactive CD4+ T cells, with both Th1 and Th17 lineages playing significant roles in the inflammatory cascade.[3][14] This makes the EAU model an invaluable tool for evaluating the efficacy and mechanisms of novel immunomodulatory therapies.[8]

This compound: A Selective RORγt Inhibitor

This compound is a small molecule that functions as a selective inverse agonist (inhibitor) of RORγt.[5][6] RORγt is a nuclear receptor transcription factor essential for the differentiation of Th17 cells.[3] By binding to RORγt, this compound blocks its transcriptional activity, thereby preventing the expression of key Th17 effector cytokines, most notably Interleukin-17 (IL-17).[15] Given the central role of Th17 cells in the pathogenesis of EAU and other autoimmune diseases, RORγt has become a prime target for therapeutic intervention.[3]

Mechanism of Action of this compound in EAU

Research demonstrates that this compound significantly inhibits the development of EAU in mice.[3][5] Its primary mechanism involves the suppression of the pathogenic T-cell response against the immunizing retinal antigen.[3]

Dual Inhibition of Th17 and Th1 Responses

While this compound is a selective inhibitor of RORγt, the master regulator of Th17 cells, its effects in vivo extend to the Th1 population as well.[3][5] Treatment with this compound leads to a significant reduction in the production of both IL-17 (the signature cytokine of Th17 cells) and Interferon-gamma (IFN-γ), the key cytokine of Th1 cells.[3][6]

The inhibition of the Th1 response is an unexpected but crucial finding.[5] It is hypothesized that this effect may be due to the known plasticity of Th17 cells, which can switch to a Th1 phenotype during the pathogenic process.[3][16] By suppressing the initial Th17 population, this compound reduces the pool of cells available to transition into IFN-γ-producing cells.[16] Furthermore, this compound treatment has been shown to reduce the expression of T-bet (Tbx21), the master transcription factor for Th1 cells.[3][5] This dual action makes this compound a particularly effective agent in controlling the complex inflammation characteristic of EAU.

Experimental Protocols

This section outlines the standard methodologies for investigating the effects of this compound in the EAU model.

EAU Induction in Mice

A standardized protocol is crucial for reproducible disease induction.[9][17]

-

Animals: Female B10.A or C57BL/6J mice, 6-8 weeks old, are commonly used.[5][7]

-

Antigen: Human or mouse interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP₁₋₂₀) is used.[7]

-

Immunization Emulsion:

-

Prepare a 1:1 (v/v) emulsion of IRBP peptide (2 mg/mL in PBS) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL).

-

Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop does not disperse in water).

-

-

Immunization Procedure:

This compound Administration

-

Preparation: this compound is typically dissolved in a vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% water. A vehicle-only control group is mandatory.

-

Dosage and Route: Treatment of mice with 20-30 mg/kg of this compound administered subcutaneously has been shown to be effective.[6][15]

-

Regimen: Twice-daily subcutaneous injections are initiated on the day of immunization (Day 0) and continued until the experimental endpoint (e.g., Day 14 or 21).[6]

Disease Assessment

Disease progression should be monitored using both clinical and histological methods.[7]

-

Clinical Scoring (Fundoscopy):

-

Histological Scoring:

Immunological Analysis

-

Antigen-Specific T-Cell Response:

-

Flow Cytometry:

-

Splenocytes or eye-infiltrating cells can be stimulated in vitro (e.g., with PMA/Ionomycin) and then stained for intracellular cytokines (IFN-γ, IL-17) and surface markers (CD4) to determine the percentage of Th1 and Th17 cells.[5]

-

Quantitative Data Summary

The efficacy of this compound in EAU is supported by significant quantitative data.

| Parameter | Vehicle Control | This compound Treatment | p-value | Reference |

| EAU Incidence (Histology) | High (specific % not stated) | Significantly Inhibited | Not stated | [5],[3] |

| Clinical EAU Score | High | Significantly Inhibited | p ≤ 0.01 | [6] |

| IFN-γ Production (spleen cells) | High | Significantly Less | p ≤ 0.001 | [6] |

| IL-17 Production (spleen cells) | High | Significantly Less | p ≤ 0.01 | [6] |

Table 1: Summary of this compound Efficacy in EAU Models.

| Cytokine Measured | Cell Source | Timepoint | Finding | Reference |

| IL-17 | Spleen Cells | Day 7 & 14 | Reduced production in this compound group | [3] |

| IFN-γ | Spleen Cells | Day 7 & 14 | Reduced production in this compound group | [3] |

| IL-17 | Eye-infiltrating Cells | Endpoint | Reduced percentage of IL-17+ cells | [5] |

| IFN-γ | Eye-infiltrating Cells | Endpoint | Reduced percentage of IFN-γ+ cells | [5] |

Table 2: Effect of this compound on Cytokine Production and T-Cell Populations.

Conclusion and Future Directions

This compound has demonstrated robust efficacy in preclinical models of experimental autoimmune uveitis.[3][6] Its ability to suppress both pathogenic Th17 and Th1 cell responses through the selective inhibition of RORγt highlights its potential as a therapeutic agent for human non-infectious uveitis.[3][5] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further investigate RORγt antagonism as a strategy for treating autoimmune eye diseases.

Future research should focus on optimizing dosing regimens, exploring combination therapies, and further elucidating the downstream effects of RORγt inhibition on other immune cell populations within the ocular microenvironment. The use of advanced imaging techniques, such as optical coherence tomography (OCT), can provide more detailed and quantitative assessments of disease progression and therapeutic response in real-time.[19][21] Ultimately, the continued study of compounds like this compound in the EAU model will be crucial for translating these promising preclinical findings into effective treatments for patients.

References

- 1. Experimental Autoimmune Uveitis - EyeCRO [eyecro.com]

- 2. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The critical points in induction of experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathology of experimental autoimmune uveoretinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultrastructural pathology of experimental autoimmune uveitis. Quantitative evidence of activation and possible high endothelial venule-like changes in retinal vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Assessment of Experimental Ocular Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment and in vivo scoring of murine experimental autoimmune uveoretinitis using optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of RORγt with the Selective Inverse Agonist TMP778: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of autoimmune and inflammatory diseases. This central role has positioned RORγt as a key therapeutic target for the development of novel immunomodulatory drugs. TMP778 is a potent and selective inverse agonist of RORγt that has demonstrated significant efficacy in preclinical models of autoimmune diseases by suppressing Th17 cell differentiation and function. This technical guide provides a comprehensive overview of the role of RORγt, the mechanism of action of this compound, and detailed experimental protocols for investigating their interaction. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

The Role of RORγt in Health and Disease

RORγt is a member of the nuclear receptor superfamily and is predominantly expressed in immune cells, including Th17 cells, γδ T cells, and type 3 innate lymphoid cells (ILC3s). It is the master regulator of Th17 cell differentiation, a subset of CD4+ T helper cells characterized by the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2]

Under normal physiological conditions, Th17 cells and their effector cytokines are crucial for host defense against extracellular bacteria and fungi. However, dysregulation of the Th17 pathway and excessive IL-17 production are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2]

The transcriptional activity of RORγt is essential for the expression of key Th17 signature genes. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter and enhancer regions of its target genes, thereby driving their transcription.[3] Key downstream targets of RORγt include IL17A, IL17F, IL23R (the receptor for IL-23, a critical cytokine for Th17 cell maintenance and expansion), and CCR6 (a chemokine receptor that mediates the migration of Th17 cells to sites of inflammation).[4]

This compound: A Selective RORγt Inverse Agonist

This compound is a small molecule that functions as a potent and selective inverse agonist of RORγt.[1][5] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the ligand-binding domain (LBD) and promotes a conformational change that favors the recruitment of corepressors over coactivators, thereby actively repressing the transcriptional activity of RORγt.[1]

This mechanism of action leads to the suppression of RORγt-dependent gene expression, resulting in the inhibition of Th17 cell differentiation and a significant reduction in the production of IL-17 and other pro-inflammatory cytokines.[1][5] Preclinical studies have demonstrated the efficacy of this compound in various animal models of autoimmune diseases, including experimental autoimmune uveitis (EAU) and imiquimod-induced psoriasis.[1][5] An unexpected but significant finding is that this compound has also been observed to affect Th1 cells and the production of interferon-gamma (IFN-γ) in vivo, suggesting a broader immunomodulatory role than initially anticipated.[5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in a variety of in vitro and cellular assays. The following table summarizes key quantitative data from published studies.

| Assay Type | Target/Cell Type | Parameter | Value | Reference(s) |

| Biochemical Assays | ||||

| TR-FRET Coactivator Binding Assay | Human RORγt-LBD | IC50 | 5 nM | [6] |

| Cell-Based Assays | ||||

| Luciferase Reporter Assay | Human RORγt | IC50 | 17 nM | [6] |

| IL-17 Inhibition | Human Th17 cells | IC50 | Potent, broad dose-range | [2][6] |

| IL-17 Inhibition | Mouse Th17 cells | IC50 | ~30 nM | [2] |

| In Vivo Efficacy | ||||

| Experimental Autoimmune Uveitis (EAU) | B10.A Mice | Efficacy | Significantly inhibited EAU development | [5][7] |

| Imiquimod-Induced Psoriasis | Mice | Efficacy | Reduced cutaneous inflammation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between RORγt and this compound.

RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγt Ligand-Binding Domain (LBD) and a coactivator peptide.

Principle: A Glutathione S-transferase (GST)-tagged RORγt-LBD is incubated with a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor. A fluorescein-labeled coactivator peptide (e.g., from the steroid receptor coactivator 1, SRC1) acts as the FRET acceptor. When the coactivator peptide binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant GST-tagged human RORγt-LBD

-

LanthaScreen™ Tb-anti-GST Antibody (or other suitable Tb-labeled anti-GST antibody)

-

Fluorescein-labeled SRC1 coactivator peptide

-

TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound or other test compounds serially diluted in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a 2x working solution of the test compound in TR-FRET Dilution Buffer.

-

Prepare a 4x working solution of the RORγt-LBD in TR-FRET Dilution Buffer.

-

Prepare a 4x working solution of the fluorescein-coactivator peptide and Tb-anti-GST antibody mixture in TR-FRET Dilution Buffer.

-

Dispense 5 µL of the 2x test compound solution into the wells of the 384-well plate.

-

Add 5 µL of the 4x RORγt-LBD solution to each well and incubate for 1 hour at room temperature.

-

Add 10 µL of the 4x fluorescein-coactivator peptide and Tb-anti-GST antibody mixture to each well.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the 520/495 nm emission ratio.

-

Plot the emission ratio against the compound concentration and use a four-parameter logistic equation to determine the IC50 value.

In Vitro Th17 Cell Differentiation Assay

This cell-based assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Principle: Naive CD4+ T cells are cultured in the presence of a specific cocktail of cytokines and antibodies that promote their differentiation into Th17 cells. The efficacy of an inhibitor is determined by its ability to reduce the percentage of IL-17-producing cells.

Materials:

-

Spleens from C57BL/6 mice

-

Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting - MACS)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3ε antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Recombinant mouse IL-23

-

Anti-IFN-γ antibody

-

Anti-IL-4 antibody

-

This compound or other test compounds

-

Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4 and IL-17A

-

Flow cytometer

Procedure:

-

Isolate spleens from mice and prepare a single-cell suspension.

-

Enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

-

Add the Th17 polarizing cocktail: anti-CD28 antibody (1-2 µg/mL), IL-6 (20 ng/mL), TGF-β1 (1-5 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Add this compound or vehicle control (DMSO) at the desired concentrations.

-

Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

-

Harvest the cells and stain for surface CD4.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

Experimental Autoimmune Uveitis (EAU) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a Th1/Th17-mediated autoimmune disease.

Principle: EAU is induced in susceptible mouse strains by immunization with an uveitogenic antigen, such as interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA). This leads to the development of ocular inflammation that mimics human uveitis.

Materials:

-

B10.A or C57BL/6J mice (female, 6-8 weeks old)

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20 for C57BL/6J)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound formulated for in vivo administration (e.g., in a vehicle like DMSO and corn oil)

-

Fundoscope for clinical scoring

-

Histology equipment and reagents

Procedure:

-

Prepare the immunizing emulsion by mixing the IRBP peptide with CFA.

-

On day 0, immunize each mouse subcutaneously with the IRBP/CFA emulsion.

-

On the same day, administer PTX intraperitoneally.

-

Initiate treatment with this compound (e.g., daily subcutaneous injections) on day 0 or at the onset of disease, depending on the study design (prophylactic vs. therapeutic). A vehicle control group should be included.

-

Monitor the mice for clinical signs of EAU using a fundoscope starting from day 7-10 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-4).

-

At the end of the experiment (e.g., day 21-28), euthanize the mice and enucleate the eyes for histological analysis.

-

Process the eyes for histology and score the pathological changes (e.g., retinal folding, inflammatory cell infiltration).

-

Spleens and draining lymph nodes can also be harvested to assess the systemic immune response (e.g., antigen-specific T cell proliferation and cytokine production).

Visualizing the Molecular and Experimental Landscape

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt at its core.

Caption: RORγt signaling pathway in Th17 differentiation and its inhibition by this compound.

Experimental Workflow for Investigating RORγt Inhibitors

The investigation of a novel RORγt inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the preclinical evaluation of a RORγt inhibitor.

Logical Relationship of RORγt and its Downstream Targets

This diagram illustrates the central role of RORγt in regulating a network of genes that define the Th17 cell phenotype and function.

Caption: Logical relationship of RORγt and its key downstream gene targets and their functions.

Conclusion

RORγt stands as a validated and compelling target for the treatment of Th17-mediated autoimmune and inflammatory diseases. The selective RORγt inverse agonist, this compound, represents a powerful tool for both dissecting the intricate biology of RORγt and for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the role of RORγt and the evaluation of next-generation RORγt modulators. A thorough understanding of the underlying signaling pathways, coupled with robust and reproducible experimental models, will be paramount to the successful clinical translation of RORγt-targeting therapies.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. CCR6 Regulates the Migration of Inflammatory and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TMP778: A Preclinical RORγt Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TMP778 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, a compound that emerged from targeted screening efforts to modulate the IL-23/Th17 signaling axis. This document summarizes its in vitro potency, in vivo efficacy in established animal models of autoimmune disease, and the key experimental methodologies used in its characterization. While this compound has demonstrated significant promise in preclinical studies, information regarding its clinical development, detailed structure-activity relationships, and full pharmacokinetic and toxicology profiles is not extensively available in the public domain.

Discovery and Rationale

The discovery of Th17 cells as a distinct lineage of pro-inflammatory T lymphocytes, critically involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease, pinpointed the RORγt transcription factor as a high-value therapeutic target.[1] RORγt is essential for the differentiation of Th17 cells and their production of signature cytokines, most notably Interleukin-17 (IL-17).[2] Consequently, inhibiting RORγt function was identified as a promising strategy for a novel oral therapy for these conditions.

This compound was discovered by Tempero Pharmaceuticals (later acquired by GlaxoSmithKline) through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET) assay.[3] This assay was designed to identify small molecules that could disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide, steroid receptor coactivator-1 (SRC1).[3] A chemical scaffold featuring a benzhydryl amide group was identified as a promising starting point, and subsequent chemical optimization led to the identification of this compound.[3] Detailed structure-activity relationship (SAR) studies for the optimization from the initial hits to this compound have not been publicly disclosed.

Mechanism of Action

This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it stabilizes a conformation that is unfavorable for the recruitment of transcriptional coactivators, thereby repressing the basal transcriptional activity of the receptor.[4][5] This inhibition of RORγt activity has several downstream consequences:

-

Inhibition of Th17 and Tc17 Cell Differentiation: this compound potently blocks the differentiation of naive CD4+ T cells into Th17 cells and CD8+ T cells into Tc17 cells.[4]

-

Suppression of Pro-inflammatory Cytokine Production: It acutely modulates the expression and production of a suite of Th17-signature cytokines, including IL-17A, IL-17F, IL-22, and IL-26.[4] It also inhibits IL-23-induced IL-17A production.[4]

-

Modulation of γδ T cells: this compound has been shown to inhibit IL-17A production from both human and mouse γδ T cells, another important source of IL-17 in inflammatory conditions.[4]

-

Unexpected In Vivo Effect on Th1 Cells: In preclinical models of experimental autoimmune uveitis (EAU), treatment with this compound not only reduced Th17 cell populations but also Th1 cells, which are characterized by the production of Interferon-gamma (IFN-γ).[6][7][8] This is thought to be an indirect effect, possibly by preventing the known plasticity and conversion of pathogenic Th17 cells into Th1-like cells at the site of inflammation.[3][9]

The core signaling pathway inhibited by this compound is depicted below.

Preclinical Data

This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential as a therapeutic agent for autoimmune diseases.

In Vitro Potency

The inhibitory activity of this compound has been quantified in several assay formats.

| Assay Type | Target/Cell Type | Endpoint | IC50 | Reference |

| FRET Assay | RORγt LBD + SRC1 peptide | Disruption of protein-protein interaction | 7 nM | [10] |

| IL-17F Promoter Assay | Reporter cell line | Inhibition of promoter activity | 63 nM | [10] |

| Cell-based Assay | Mouse Th17 Cells | Inhibition of differentiation | 0.1 µM | [11] |

| Cell-based Assay | Mouse Cells | Inhibition of IL-17A production | 0.1 µM | [11] |

| Cell-based Assay | Human Th17 Cells | Inhibition of differentiation | 0.03 µM | [10] |

| Cell-based Assay | Human Tc17 Cells | Inhibition of differentiation | 0.005 µM | [10] |

In Vivo Efficacy

This compound has shown significant efficacy in rodent models of psoriasis and uveitis.

| Disease Model | Species | Treatment Regimen | Key Findings | Reference |

| Imiquimod-induced Psoriasis | Mouse | Not specified | Reduced psoriasis-like cutaneous inflammation. | [4] |

| Experimental Autoimmune Uveitis (EAU) | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Significantly inhibited EAU development (p ≤ 0.01). | [11][12] |

| Experimental Autoimmune Uveitis (EAU) | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Reduced splenocyte production of IL-17 (p ≤ 0.01) and IFN-γ (p ≤ 0.001) in response to IRBP. | [9][12] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | Not specified | Ameliorated disease progression and reduced IL-17 production. | [13] |

Pharmacokinetics and Toxicology

There is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or the toxicology profile of this compound. These studies are critical for the development of any clinical candidate but are often conducted internally by pharmaceutical companies and not disclosed for preclinical assets.

Clinical Development Status

A thorough review of clinical trial registries and scientific literature indicates that this compound has not entered human clinical trials. The development of RORγt inhibitors has proven challenging for the pharmaceutical industry, with several candidates discontinued (B1498344) due to safety concerns (such as liver toxicity or effects on thymocytes) or lack of efficacy.[14] The development path of this compound appears to have concluded at the preclinical stage.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the core protocols used in the evaluation of this compound.

RORγt FRET Assay (for Discovery)

This assay quantifies the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

-

Principle: A time-resolved FRET (TR-FRET) format is typically used. The RORγt-LBD is tagged (e.g., with Histidine) and associated with a long-lifetime donor fluorophore (e.g., a Terbium cryptate-labeled anti-His antibody). The SRC1 coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When the LBD and peptide interact, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant RORγt-LBD and the labeled SRC1 peptide are combined in an appropriate assay buffer in a microtiter plate.

-

Serial dilutions of this compound (or other test compounds) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The plate is read using a TR-FRET-capable plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific time delays to minimize background fluorescence.

-

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibitory activity. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

-

In Vivo Imiquimod-Induced Psoriasis Model

This is a widely used, acute model that recapitulates key features of psoriatic inflammation driven by the IL-23/IL-17 axis.

-

Principle: Daily topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, to the shaved back and/or ear of mice induces a robust inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, with a dense infiltration of immune cells, including Th17 cells.

-

General Protocol:

-

Animal Strain: BALB/c or C57BL/6 mice are commonly used.

-

Induction: A daily topical dose (e.g., 62.5 mg of 5% imiquimod cream) is applied to the shaved back and one ear for 5-7 consecutive days.[4]

-

Treatment: this compound or vehicle is administered systemically (e.g., subcutaneously or orally) starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).

-

Assessment: Disease severity is monitored daily or at the end of the study using several parameters:

-

Psoriasis Area and Severity Index (PASI): Skin thickness, scaling, and erythema are scored on a scale (e.g., 0-4).

-

Ear Thickness: Measured daily with a digital caliper.

-

Histology: Skin samples are collected for H&E staining to assess acanthosis and cellular infiltration.

-

Gene Expression: RNA is isolated from skin tissue to measure levels of Il17a, Il23, and other inflammatory markers by qPCR.

-

-

In Vivo Experimental Autoimmune Uveitis (EAU) Model

EAU is a model of posterior uveitis that is mediated by both Th1 and Th17 cells, making it highly relevant for testing RORγt inhibitors.

-

Principle: EAU is induced in susceptible mouse strains by immunization with a retinal autoantigen, typically interphotoreceptor retinoid-binding protein (IRBP) or a peptide fragment thereof, emulsified in Complete Freund's Adjuvant (CFA). This breaks self-tolerance and elicits an autoimmune response targeting the retina.

-

General Protocol:

-

Animal Strain: B10.A or C57BL/6J mice are susceptible strains.

-

Induction: Mice are immunized with a subcutaneous injection of an emulsion containing IRBP peptide (e.g., IRBP₁₋₂₀) and CFA (supplemented with M. tuberculosis).[7] An intraperitoneal injection of Pertussis toxin is often co-administered to enhance the immune response.

-

Treatment: this compound (e.g., 20 mg/kg, s.c.) or vehicle is administered daily, typically starting from the day of immunization.[15]

-

Assessment:

-

Clinical Scoring: Disease is monitored by fundoscopy at various time points (e.g., day 14, 21), and inflammation is scored based on the severity of retinal vasculitis, optic disc inflammation, and structural damage.

-

Histology: Eyes are enucleated at the end of the study, sectioned, and stained with H&E to score for retinal inflammation and tissue destruction.

-

Cellular Immunology: Spleen and draining lymph node cells are harvested and re-stimulated in vitro with the immunizing antigen (IRBP). Supernatants are analyzed by ELISA for cytokine production (IL-17, IFN-γ). Intracellular cytokine staining followed by flow cytometry can be used to quantify the frequency of antigen-specific Th17 and Th1 cells.[9]

-

-

Conclusion

This compound is a well-characterized preclinical RORγt inverse agonist that potently and selectively inhibits the Th17 cell pathway. Its discovery validated RORγt as a druggable target, and its efficacy in multiple in vivo models of autoimmunity demonstrated the therapeutic potential of this mechanism. While the development of this compound did not progress to the clinical stage, the data generated from its study have been instrumental in advancing the understanding of RORγt biology and the challenges associated with targeting this nuclear receptor. The compound remains a valuable tool for researchers investigating the role of Th17 cells in health and disease.

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anilocus.com [anilocus.com]

- 7. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 8. lerner.ccf.org [lerner.ccf.org]

- 9. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]

- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 12. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

TMP778: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Potent RORγt Inverse Agonist

Abstract

TMP778 is a potent and selective small molecule inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the molecular mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for its characterization, positioning this compound as a valuable tool for research and a potential therapeutic candidate for autoimmune disorders.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C31H30N2O4 and a molecular weight of 494.59 g/mol .[1]

IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide[1]

SMILES String: CC1=NOC(C)=C1--INVALID-LINK--C2=CC3=CC(CC(N--INVALID-LINK--C5=CC=C(C=C5C)C)=O)=CC=C3O2[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H30N2O4 | [1] |

| Molecular Weight | 494.59 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Inhibition of the RORγt Signaling Pathway

This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role in the transcriptional regulation of Th17 cell differentiation and function. In its active state, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription.

This compound binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of coactivators necessary for transcriptional activation. This inhibition of RORγt activity leads to a significant reduction in the expression of Th17 signature cytokines, thus ameliorating pro-inflammatory responses.

Biological Activity and Efficacy

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of RORγt and subsequent anti-inflammatory effects.

In Vitro Activity

This compound exhibits potent inhibitory activity in various cell-free and cell-based assays.

Table 2: In Vitro IC50 Values of this compound

| Assay | Description | IC50 | Reference |

| FRET Assay | Measures the disruption of the RORγt-coactivator peptide interaction. | 5 nM | [3] |

| IL-17F Promoter Assay | Quantifies the inhibition of RORγt-mediated transcription in a reporter cell line. | 17 nM | [3] |

| Th17 Cell Differentiation | Measures the inhibition of IL-17 production in differentiating mouse Th17 cells. | 100 nM | [4][5] |

| Tc17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from human Tc17 cells. | 5 nM | [5] |

| Differentiated Th17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from already differentiated human Th17 cells. | 30 nM | [5] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in animal models of autoimmune diseases, most notably Experimental Autoimmune Uveitis (EAU), a model for human uveitis.

In a study utilizing a mouse model of EAU, administration of this compound resulted in a significant reduction in disease severity.[2][6][7] Treatment with this compound led to decreased production of both IL-17 and IFN-γ by splenocytes.[2][7] Histological analysis of the eyes of this compound-treated mice showed a marked reduction in inflammatory cell infiltration compared to vehicle-treated controls.[2] Furthermore, this compound treatment was associated with reduced expression of both RORγt and T-bet, the master transcription factor for Th1 cells, in eye-infiltrating lymphocytes.[2]

Table 3: In Vivo Efficacy of this compound in the EAU Mouse Model

| Parameter | Observation | Reference |

| Clinical Score of EAU | Significantly reduced compared to vehicle-treated group. | [2][7] |

| IL-17 Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | [2][7] |

| IFN-γ Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | [2][7] |

| Histopathology | Reduced inflammatory cell infiltration in the retina. | [2] |

| RORγt Expression in Ocular Infiltrating Cells | Markedly lower in this compound-treated mice. | [2] |

| T-bet Expression in Ocular Infiltrating Cells | Markedly lower in this compound-treated mice. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to quantify the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.

Materials:

-

Recombinant GST-tagged RORγt-LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescein-labeled SRC1 co-activator peptide

-

TR-FRET Assay Buffer

-

This compound

-

DMSO

-

384-well low-volume black assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a master mix of GST-RORγt-LBD and Tb-anti-GST antibody in TR-FRET assay buffer and incubate for 30 minutes at room temperature.

-

Dispense the this compound dilutions and DMSO (vehicle control) into the wells of a 384-well plate.

-

Add the RORγt/antibody mixture to all wells.

-

Incubate the plate for 1 hour at room temperature.

-

Add the fluorescein-labeled SRC1 co-activator peptide to all wells.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (acceptor) and 520 nm (donor) following excitation at 340 nm.

-

Calculate the FRET ratio and determine the IC50 value for this compound.

RORγt Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORγt in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for GAL4 DNA-binding domain fused to RORγt-LBD

-

Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the percent inhibition of RORγt transcriptional activity and determine the IC50 value.

Induction and Assessment of Experimental Autoimmune Uveitis (EAU)

This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant setting.

Materials:

-

B10.A mice (or other susceptible strain)

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Bordetella pertussis toxin (PTX)

-

This compound

-

Vehicle for this compound (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)

-

Fundoscope

-

Histology equipment and reagents

-

ELISA kits for IL-17 and IFN-γ

-

Flow cytometry reagents

Procedure:

-

Prepare an emulsion of IRBP peptide in CFA.

-

Immunize mice subcutaneously with the IRBP/CFA emulsion.

-

Administer PTX intraperitoneally (the requirement and dose of PTX can be strain-dependent).

-

Initiate treatment with this compound or vehicle on the day of immunization or at the onset of disease. A typical dosing regimen is 20 mg/kg administered subcutaneously twice daily.

-

Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals.

-

At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the mice.

-

Collect eyes for histological analysis to assess the degree of inflammation and tissue damage.

-

Isolate splenocytes and re-stimulate them in vitro with IRBP to measure the production of IL-17 and IFN-γ by ELISA.

-

Perform flow cytometric analysis on ocular infiltrating cells and splenocytes to characterize immune cell populations.

Conclusion

This compound is a well-characterized, potent, and selective inverse agonist of RORγt. Its ability to effectively suppress Th17 cell differentiation and function, coupled with its demonstrated efficacy in preclinical models of autoimmune disease, makes it an invaluable research tool for dissecting the role of the Th17 pathway in health and disease. Furthermore, the data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for the treatment of a range of autoimmune and inflammatory conditions. The detailed experimental protocols provided herein will facilitate further investigation into the biological activities and therapeutic applications of this promising molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

The Impact of TMP778 on Cytokine Release Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound modulates the differentiation and effector function of Th17 cells, leading to a significant alteration in the cytokine release profile. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, detailing its mechanism of action, quantitative effects on key cytokines, and relevant experimental protocols.

Mechanism of Action: RORγt Inhibition

This compound exerts its effects by binding to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding event prevents the recruitment of coactivators necessary for the transcription of RORγt target genes. The primary consequence of RORγt inhibition is the suppression of Th17 cell differentiation and the subsequent reduction in the production of hallmark Th17 cytokines.

The signaling pathway leading to Th17 differentiation and cytokine production is initiated by a specific cytokine milieu, primarily consisting of Interleukin-6 (IL-6) and Transforming growth factor-beta (TGF-β). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master regulator, driving the transcription of genes encoding for key pro-inflammatory cytokines, most notably IL-17A and IL-17F.

Quantitative Effects on Cytokine Release

The primary and most well-documented effect of this compound is the potent and selective inhibition of IL-17A and IL-17F secretion from Th17 cells. In addition to its expected effect on IL-17, in vivo studies have shown that this compound treatment can also lead to a reduction in Interferon-gamma (IFN-γ) production.[1][2] This effect on IFN-γ is considered unexpected as this compound is a selective RORγt inhibitor, and IFN-γ is the hallmark cytokine of Th1 cells.[1][2] The mechanism for this is thought to be indirect, potentially through the modulation of the overall inflammatory environment or effects on shared signaling pathways.

One study reported that in a classical Th17 skewing culture, this compound had no direct bearing on the expression of IFN-γ, IL-1β, IL-10, IL-12 p70, IL-13, IL-2, IL-4, IL-5, IL-8, and TNF-α.[3] However, another study showed that in differentiated Th17 cells, RORγt inhibitors, including this compound, could lead to an increase in the frequency of IL-2 positive cells within the IL-17 producing T cell population.[4]

The following tables summarize the quantitative data on the effect of this compound on key cytokine release from various published studies.

Table 1: In Vitro Inhibition of IL-17 Secretion by this compound

| Cell Type | Stimulation Conditions | This compound Concentration | % Inhibition of IL-17A | IC50 | Reference |

| Human Th17 cells | Th17 skewing culture | Not specified | Potent inhibition | 0.005 µM | [3] |

| Mouse Th17 cells | Th17 differentiation | Not specified | Potent inhibition | 0.1 µM | [3] |

| Established human Th17 cells | anti-CD3/anti-CD28 beads | Dose-dependent | Not specified | 0.03 µM | [3] |

| Established human Tc17 cells | anti-CD3/anti-CD28 beads | Dose-dependent | Not specified | 0.005 µM | [3] |

Table 2: In Vivo Effects of this compound on Cytokine Production in a Mouse Model of Experimental Autoimmune Uveitis (EAU)

| Cytokine | Treatment Group | Mean Concentration (pg/mL) ± SEM | p-value | Reference |

| IL-17 | Vehicle | ~1500 | <0.01 | [5] |

| This compound | ~500 | [5] | ||

| IFN-γ | Vehicle | ~4000 | <0.001 | [5] |

| This compound | ~1000 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effect of this compound on cytokine release.

In Vitro Th17 Differentiation and Cytokine Analysis

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of a RORγt inhibitor like this compound, followed by the analysis of cytokine production.

1. Isolation of Naïve CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Enrich for naïve CD4+ T cells using a negative selection kit (e.g., Naïve CD4+ T Cell Isolation Kit, human).

2. T Cell Culture and Differentiation:

-

Plate naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL).

-

Add Th17 polarizing cytokines: recombinant human IL-6 (e.g., 50 ng/mL), TGF-β (e.g., 5 ng/mL), IL-1β (e.g., 20 ng/mL), and IL-23 (e.g., 20 ng/mL).

-

Add this compound at various concentrations (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

-

Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.

3. Cytokine Release Analysis:

-

For secreted cytokines (ELISA):

-

Before restimulation, collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., IL-17A, IFN-γ) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

For intracellular cytokines (Flow Cytometry):

-

Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines with fluorescently labeled antibodies against IL-17A and IFN-γ.

-

Analyze the cells using a flow cytometer.

-

In Vivo Assessment of Cytokine Production in an EAU Mouse Model

This protocol outlines the induction of experimental autoimmune uveitis (EAU) in mice and the subsequent analysis of cytokine production following treatment with this compound.

1. EAU Induction and this compound Treatment:

-

Immunize susceptible mice (e.g., B10.RIII) with an emulsion of interphotoreceptor retinoid-binding protein (IRBP) peptide in Complete Freund's Adjuvant (CFA).

-

Administer this compound (e.g., by subcutaneous injection) or vehicle control daily, starting from the day of immunization.

2. Sample Collection and Cell Culture:

-

At a designated time point post-immunization (e.g., day 14 or 21), euthanize the mice and isolate spleens and draining lymph nodes.

-

Prepare single-cell suspensions from the lymphoid organs.

-

Culture the cells in the presence or absence of the immunizing antigen (IRBP peptide).

3. Cytokine Analysis:

-

After 48-72 hours of culture, collect the supernatants.

-

Measure the concentrations of IL-17 and IFN-γ in the supernatants using ELISA kits.

Conclusion